2-(3-Fluoro-4-methoxyphenoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-8-3-2-6(4-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRSDZJKBNBKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Modifications and Derivative Synthesis for Research Exploration
Design Principles for Modifying the Phenoxyacetic Acid Core
The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry. Modifications are guided by principles aimed at enhancing desired properties such as metabolic stability, target binding affinity, and pharmacokinetic profiles. The inclusion of fluorine and methoxy (B1213986) substituents on this core is a deliberate design choice.
The fluorine atom is a unique bioisostere for the hydrogen atom, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). tandfonline.comacs.org Its introduction can lead to several beneficial effects. mdpi.com Due to its high electronegativity, fluorine can alter the electronic distribution in a molecule, thereby modulating the acidity (pKa) of nearby functional groups like the carboxylic acid. acs.orgijfans.org This can improve bioavailability by affecting membrane permeability. tandfonline.com Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it a valuable tool for blocking sites of metabolic oxidation, which can increase the metabolic stability and duration of action of a compound. mdpi.comijfans.org
The methoxy group is also a common substituent in drug molecules, often derived from natural products. nih.gov It can influence a molecule's conformation and physicochemical properties. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a biological target's binding pocket. tandfonline.comyoutube.com When attached to an aromatic ring, the methoxy group is non-lipophilic and can render the ring electron-rich through resonance, which can be exploited for improving ligand-protein binding and potency. tandfonline.com The interplay between the electron-withdrawing nature of fluorine and the electron-donating nature of the methoxy group provides a sophisticated tool for fine-tuning the properties of the parent molecule. drughunter.com
Synthesis of Fluoro- and Methoxy-Substituted Derivatives
The synthesis of isomers of 2-(3-Fluoro-4-methoxyphenoxy)acetic acid can be readily achieved through established synthetic routes, most commonly the Williamson ether synthesis. This method involves the reaction of a substituted phenol (B47542) with an α-haloacetic acid ester, typically in the presence of a base, followed by hydrolysis of the resulting ester to the desired carboxylic acid.
A general procedure for synthesizing a phenoxyacetic acid derivative involves reacting the corresponding substituted phenol with chloroacetic acid or a suitable ester thereof. mdpi.com For instance, to synthesize the title compound, 3-fluoro-4-methoxyphenol (B50614) would be the key starting material. By selecting different isomers of fluoro-methoxyphenol, a variety of structurally related phenoxyacetic acids can be prepared, allowing for systematic exploration of the structure-activity relationship (SAR).
| Target Derivative | Phenol Precursor | Reagent | General Conditions |
| This compound | 3-Fluoro-4-methoxyphenol | ClCH₂COOH | Base (e.g., NaOH), Heat |
| 2-(2-Fluoro-5-methoxyphenoxy)acetic acid | 2-Fluoro-5-methoxyphenol | ClCH₂COOH | Base (e.g., NaOH), Heat |
| 2-(4-Fluoro-3-methoxyphenoxy)acetic acid | 4-Fluoro-3-methoxyphenol | ClCH₂COOH | Base (e.g., NaOH), Heat |
| 2-(2-Fluoro-4-methoxyphenoxy)acetic acid | 2-Fluoro-4-methoxyphenol | ClCH₂COOH | Base (e.g., NaOH), Heat |
Table 1: Illustrative synthetic strategy for preparing isomers of fluoro-methoxyphenoxyacetic acid via Williamson ether synthesis.
The carboxylic acid group is a versatile functional handle for derivatization. Two of the most common modifications are esterification and amide formation, which can significantly alter the polarity, solubility, and biological activity of the parent acid.
Esterification: Esters of this compound can be prepared through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. numberanalytics.comchemguide.co.uk Alternatively, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst like 4-(dimethylamino)pyridine (DMAP), can be used to facilitate the reaction under milder conditions. numberanalytics.com Reaction with alkyl halides can also yield esters. google.com
Amide Formation: The synthesis of amides from the parent acid requires activating the carboxyl group to react with a primary or secondary amine. fishersci.co.uk This is commonly achieved using peptide coupling reagents. hepatochem.com Reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are highly efficient. fishersci.co.ukpeptide.com These reagents convert the carboxylic acid into a reactive intermediate that readily couples with an amine to form the stable amide bond. hepatochem.com
| Transformation | Reactant | Coupling Reagent / Catalyst | Product |
| Esterification | Methanol (CH₃OH) | H₂SO₄ (catalytic) | Methyl 2-(3-fluoro-4-methoxyphenoxy)acetate |
| Esterification | Ethanol (C₂H₅OH) | DCC, DMAP | Ethyl 2-(3-fluoro-4-methoxyphenoxy)acetate |
| Amide Formation | Aniline (B41778) (C₆H₅NH₂) | HATU, DIEA | 2-(3-Fluoro-4-methoxyphenoxy)-N-phenylacetamide |
| Amide Formation | Benzylamine (C₆H₅CH₂NH₂) | EDC, HOBt | N-Benzyl-2-(3-fluoro-4-methoxyphenoxy)acetamide |
Table 2: Representative examples of ester and amide derivatives synthesized from this compound.
Preparation of Heterocyclic Hybrid Derivatives (e.g., Thiadiazole, Pyrazoline)
Incorporating heterocyclic rings is a well-established strategy for generating novel chemical entities with diverse biological activities. Starting from this compound, various heterocyclic hybrids can be synthesized.
Thiadiazole Derivatives: The 1,3,4-thiadiazole (B1197879) ring can be synthesized directly from carboxylic acids. A common method involves the reaction of the carboxylic acid with thiosemicarbazide (B42300) in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or polyphosphate ester (PPE). encyclopedia.pubnih.govmdpi.com The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to yield the 2-amino-5-substituted-1,3,4-thiadiazole. nih.gov
Pyrazoline Derivatives: Pyrazolines are typically synthesized from α,β-unsaturated carbonyl compounds known as chalcones. researchgate.netthepharmajournal.com To prepare a pyrazoline hybrid from this compound, a multi-step sequence is required.
Reduction: The carboxylic acid is first reduced to the corresponding alcohol, 2-(3-fluoro-4-methoxyphenoxy)ethanol, using a reducing agent like LiAlH₄.
Oxidation: The primary alcohol is then oxidized to the aldehyde, 2-(3-fluoro-4-methoxyphenoxy)acetaldehyde, using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).
Claisen-Schmidt Condensation: The resulting aldehyde is condensed with an appropriate substituted acetophenone (B1666503) (e.g., 4-aminoacetophenone) under basic conditions to form the chalcone (B49325) intermediate. dergipark.org.tr
Cyclization: Finally, the chalcone is reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂), often in the presence of acetic acid, to yield the desired pyrazoline derivative. thepharmajournal.comdergipark.org.trnih.gov
| Heterocycle | Key Reagents | General Synthetic Outline |
| 1,3,4-Thiadiazole | Thiosemicarbazide, POCl₃ | Direct condensation and cyclization of the carboxylic acid. |
| Pyrazoline | 1. LiAlH₄2. PCC3. Substituted Acetophenone, NaOH4. Hydrazine Hydrate, Acetic Acid | Reduction of acid to alcohol, oxidation to aldehyde, condensation to chalcone, and cyclization with hydrazine. |
Table 3: General synthetic approaches to heterocyclic hybrids from this compound.
Impact of Substituent Effects on Chemical Reactivity and Synthetic Accessibility
The nature and position of substituents on the aromatic ring profoundly influence the molecule's reactivity and the feasibility of subsequent synthetic transformations. lumenlearning.comlibretexts.org The electronic properties of the fluorine and methoxy groups on the this compound core are a result of the interplay between inductive and resonance effects. lumenlearning.com
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). csbsju.eduucsb.edu This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution (i.e., deactivating). libretexts.org However, fluorine also possesses lone pairs of electrons that can be donated into the ring via a resonance effect (+R), although this effect is generally weaker than its inductive pull. csbsju.edu The net result is that fluorine is a deactivating group but directs incoming electrophiles to the ortho and para positions.
Methoxy Group: The oxygen atom of the methoxy group is electronegative and has a mild -I effect, but its ability to donate a lone pair of electrons into the aromatic ring via resonance (+R effect) is much more significant. lumenlearning.com This strong resonance donation increases the electron density of the ring, making it a powerful activating group for electrophilic aromatic substitution, also directing incoming groups to the ortho and para positions. lumenlearning.comlibretexts.org
These electronic effects also impact the acidity of the carboxylic acid. The strong inductive withdrawal from the fluorine atom helps to stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the molecule compared to an unsubstituted analogue. ijfans.org
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electrophilic Aromatic Substitution |
| -F (Fluoro) | Strong | Weak | Deactivating, ortho, para-directing |
| -OCH₃ (Methoxy) | Weak | Strong | Activating, ortho, para-directing |
| -OCH₂COOH (Carboxymethoxy) | Weak | Strong | Activating, ortho, para-directing |
Table 4: Summary of substituent electronic effects on the aromatic ring.
Biological Activity Research of 2 3 Fluoro 4 Methoxyphenoxy Acetic Acid Analogs
Antimicrobial Activity Studies
The antimicrobial potential of phenoxyacetic acid derivatives has been a subject of scientific inquiry, with studies exploring their efficacy against various pathogenic bacteria and fungi.
The core structure of phenoxyacetic acid is integral to numerous drug classes, including antibacterials and antituberculars. jetir.org A review of the biological profile of phenoxyacetic acid derivatives highlights their synthesis and evaluation for antimicrobial properties. jetir.org For instance, certain derivatives have been synthesized and assessed for their anti-mycobacterial effects against Mycobacterium tuberculosis H(37)Rv. nih.govresearchgate.net In one study, 2-(4-formyl-2-methoxyphenoxy) acetic acid was used to create chalcones, which were then reacted to form phenoxyacetic acid derivatives that underwent evaluation for their anti-mycobacterial properties. nih.gov Another study reported that a derivative, 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid, exhibited good antibacterial activity against M. smegmatis. jetir.org
While some synthesized phenoxyacetamide derivatives were tested against Staphylococcus aureus and Escherichia coli, they did not show antibacterial activity at the tested concentrations. nih.gov However, other research has indicated that certain phenoxyacetic acid derivatives do possess antibacterial capabilities. jetir.org For example, (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate has demonstrated significant antibacterial activity. jetir.org Additionally, 3',4',7-trihydroxyflavone, a compound related to this class, has shown antibacterial activity against various Gram-negative bacteria, with its effectiveness being enhanced in the presence of an efflux pump inhibitor. nih.gov
The antifungal potential of compounds related to phenoxyacetic acid has also been investigated. Some newly synthesized phenoxyacetamide derivatives were evaluated for their in vitro activity against Candida albicans, Candida tropicalis, and Cryptococcus neoformans, though they did not show activity at the concentrations tested. nih.gov However, the broader class of phenoxyacetic acid derivatives is recognized for its presence in antifungal drug classes. jetir.org
Research on other related structures has shown more promising results. A novel small molecule, SM21, was discovered to be highly potent against a range of Candida species, including strains resistant to existing antifungal agents. plos.org In vitro, SM21 was toxic to fungi but not to various human cell lines. plos.org Furthermore, new 1,3,4-oxadiazole (B1194373) compounds, LMM5 and LMM11, demonstrated in vitro antifungal activity against C. albicans with a minimum inhibitory concentration (MIC) of 32 μg/ml and were found to be non-toxic in the evaluated cell lines. frontiersin.org These compounds also significantly reduced the fungal burden in a murine model of systemic candidiasis. frontiersin.org Other studies have identified arylsulfonamides and dithiazoles with potential antifungal activity against Candida species. mdpi.comnih.gov
Anticancer Research Applications
Analogs of 2-(3-Fluoro-4-methoxyphenoxy)acetic acid have been a focal point of anticancer research, with studies concentrating on their cytotoxic effects on various cancer cell lines and their influence on cellular pathways.
The cytotoxic effects of phenoxyacetic acid analogs have been evaluated against a panel of human cancer cell lines. A novel triterpenoid (B12794562), 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), demonstrated potent and selective toxicity against cancer cells in vitro, showing significantly higher cytotoxicity to A2780 (ovarian) and HepG2 (liver) cancer cell lines compared to noncancerous cell lines. nih.gov
| Compound/Analog | Cell Line | Activity | Source |
|---|---|---|---|
| 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA) | A2780 (Ovarian Cancer) | Significantly higher cytotoxicity than noncancerous cells | nih.gov |
| 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA) | HepG2 (Liver Cancer) | Significantly higher cytotoxicity than noncancerous cells | nih.gov |
The mechanisms underlying the anticancer effects of these compounds involve the modulation of key cellular pathways. The novel triterpenoid THA was found to induce dose-dependent apoptosis and G2/M cell cycle arrest in A2780 and HepG2 cells. nih.gov The cell cycle arrest was associated with a downregulation of Cdc2. nih.gov The apoptotic process induced by THA was characterized by DNA fragmentation, the release of cytochrome c from mitochondria, activation of caspases, downregulation of Bcl-2, and upregulation of Bax. nih.gov Small-molecule mitotic inhibitors, a class to which some of these analogs belong, function by impeding cancer cell mitosis, which leads to cell death. utrgv.edu These inhibitors can arrest the cell cycle at the G2/M phase, ultimately triggering apoptosis. utrgv.edu
Other Investigated Biological Activities in Research Models (e.g., hypolipidemic, antinociceptive, anti-inflammatory, antiviral, hypoglycemic, aldose reductase inhibition)
Beyond antimicrobial and anticancer research, analogs of this compound have been explored for a variety of other biological activities.
Hypolipidemic Activity : Phenoxyacetic acid derivatives related to alpha-asarone (B1198078) have been reported as hypolipidemic agents. nih.gov In studies with normolipidemic rats, certain compounds significantly lowered total cholesterol and LDL-cholesterol levels. nih.gov These derivatives were also effective in reducing these lipoproteins in hypercholesterolemic rats and were shown to lower low-density lipoprotein cholesterol and triglyceride levels in Triton-induced hyperlipidemic mice. nih.gov
Antinociceptive and Anti-inflammatory Activity : Several phenoxyacetic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic (antinociceptive) activities. mdpi.comnih.gov Polychlorinated (phenoxyphenyl)acetic acids, structural analogs of the anti-inflammatory drug fenclofenac (B1672494), have shown increased potency. nih.gov For instance, [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid was found to be 40 times more potent than fenclofenac in an adjuvant-induced arthritis screen. nih.gov Other studies on methanolic root extracts and synthetic isoquinoline (B145761) hydrochlorides have also demonstrated significant analgesic and anti-inflammatory effects in various animal models. nih.govbiomedpharmajournal.org
Antiviral Activity : The antiviral potential of related compounds has been investigated. A series of novel ferulic acid derivatives were designed and synthesized, with some showing selective activity against Respiratory Syncytial Virus (RSV). nih.gov One derivative, A5, had a therapeutic index of 32, which was significantly better than ferulic acid. nih.gov
Hypoglycemic Activity : Phenoxyacetic acid derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov One such derivative, compound 18b, not only showed high potency as an FFA1 agonist but also significantly improved oral glucose tolerance and dose-dependently reduced glucose levels in diabetic mice without causing hypoglycemia. nih.gov
Aldose Reductase Inhibition : The inhibition of aldose reductase is a key strategy for managing diabetic complications. A series of (2-arylcarbamoyl-phenoxy)-acetic acid derivatives have been discovered as highly potent and selective inhibitors of this enzyme.
| Activity | Compound Class/Analog | Key Finding | Source |
|---|---|---|---|
| Hypolipidemic | Phenoxyacetic acid derivatives | Significant decrease in total cholesterol and LDL-cholesterol. | nih.gov |
| Anti-inflammatory | Polychlorinated (phenoxyphenyl)acetic acids | A derivative was 40 times more potent than fenclofenac. | nih.gov |
| Antiviral | Ferulic acid derivatives | A derivative showed a therapeutic index of 32 against RSV. | nih.gov |
| Hypoglycemic | Phenoxyacetic acid derivative (18b) | Potent FFA1 agonist, improved glucose tolerance in mice. | nih.gov |
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For phenoxyacetic acid derivatives, including analogs of this compound, SAR studies have provided valuable insights into the structural requirements for various biological effects.
Research has shown that phenoxyacetic acid derivatives can act as radiotherapy sensitizers. mdpi.com The effectiveness of these compounds is linked to their ability to act as allosteric modulators of hemoglobin. mdpi.com SAR analysis of these derivatives indicates that substitutions on the benzene (B151609) ring and the length of the linker region are critical for their activity. mdpi.com For instance, halogenation or the introduction of an aromatic ring in the hydrophobic region can enhance the compound's efficacy. mdpi.com
In the context of anti-inflammatory activity, novel phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors. nih.gov One study reported that coupling a chlorophenyl motif with a p-phenoxy acetic acid moiety resulted in potent COX-2 activity. nih.gov Further modifications, such as the synthesis of hydrazone derivatives, led to compounds with significant anti-inflammatory and analgesic effects. nih.gov
The herbicidal properties of chlorinated phenoxyacetic acid derivatives have also been the subject of SAR studies. nih.govmdpi.com These studies have examined how the number and position of chlorine atoms on the aromatic ring affect the compound's physicochemical properties and biological activity. mdpi.com It was found that substituting a chlorine atom at position 2 of the phenoxyacetic acid ring increases the molecule's reactivity and decreases its stability. mdpi.com The introduction of a second chlorine atom further enhances this effect. mdpi.com
The following tables summarize the findings from various SAR studies on phenoxyacetic acid analogs:
Table 1: SAR of Phenoxyacetic Acid Analogs as Radiotherapy Sensitizers
| Structural Modification | Effect on Activity | Reference |
|---|---|---|
| Halogenation of the hydrophobic region | Crucial for improving compound activity | mdpi.com |
| Aromatic ring substitution in the hydrophobic region | Important for enhancing efficacy | mdpi.com |
| Thioether substitution in the hydrophobic region | Can improve compound activity | mdpi.com |
Table 2: SAR of Phenoxyacetic Acid Analogs as COX-2 Inhibitors
| Structural Feature | Impact on COX-2 Inhibition | Reference |
|---|---|---|
| Coupling of chlorophenyl motif with p-phenoxy acetic acid | Results in potent COX-2 activity | nih.gov |
Table 3: SAR of Chlorinated Phenoxyacetic Acid Analogs as Herbicides
| Structural Modification | Effect on Properties | Reference |
|---|---|---|
| Chlorine substitution at position 2 | Increases reactivity and decreases hardness of the molecule | mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Efaproxiral |
| Indomethacin |
| Celecoxib |
| Mefenamic acid |
| MCPA (2-methyl-4-chlorophenoxyacetic acid) |
| 2,4-D (2,4-dichlorophenoxyacetic acid) |
| 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) |
| Ethacrynic Acid |
| Kaempferol |
| Luteolin |
Based on a comprehensive review of available scientific literature, there is insufficient specific research data on the compound This compound to generate a thorough and scientifically accurate article that adheres to the provided outline.
The requested sections on its specific molecular targets, the precise role of its fluorine and methoxy (B1213986) groups in ligand-target interactions, its detailed enzymatic interactions, and its modulation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) and Relaxin Family Peptide Receptor 1 (RXFP1) are not documented in published research.
Constructing an article on these topics would require speculation based on the activities of structurally related but distinct compounds, which would not meet the required standards of scientific accuracy and strict focus on the subject molecule. Therefore, it is not possible to provide the requested article at this time.
Computational Chemistry Approaches in the Study of 2 3 Fluoro 4 Methoxyphenoxy Acetic Acid and Its Analogs
Quantum Chemical Methods (QCM) and Density Functional Theory (DFT) Applications
Quantum Chemical Methods (QCM), particularly Density Functional Theory (DFT), are powerful computational techniques used to investigate the electronic properties of molecules from first principles. These methods have been successfully applied to the study of phenoxyacetic acid derivatives to elucidate their structure-activity relationships. nih.govresearchgate.net
Calculation of Electronic Descriptors
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry and to calculate key electronic descriptors. nih.gov These descriptors are crucial for understanding the molecule's behavior.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (band gap energy) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Band Gap Energy: This value, derived from the HOMO-LUMO energies, helps to predict the chemical reactivity and kinetic stability of a molecule.
Studies on various phenoxyacetic acid derivatives have utilized these calculations to predict reactivity sites. For instance, Fukui functional analysis, derived from DFT, can identify the specific atoms most susceptible to nucleophilic or electrophilic attack. researchgate.net
Table 1: Representative Electronic Descriptors Calculated for Phenoxyacetic Acid Analogs using DFT Note: The following data is illustrative of typical values obtained for phenoxyacetic acid derivatives and not specific to 2-(3-Fluoro-4-methoxyphenoxy)acetic acid, as such specific data is not available in the cited literature.
| Descriptor | Typical Calculated Value/Range | Significance |
| HOMO Energy | -6.0 to -7.5 eV | Electron-donating capacity |
| LUMO Energy | -0.5 to -2.0 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 4.0 to 6.5 eV | Chemical reactivity and stability |
| Dipole Moment | 1.5 to 4.0 Debye | Molecular polarity and interaction potential |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
Development of Predictive Models for Biological Activities
For phenoxyacetic acid derivatives, QSAR models have been developed to predict a range of biological properties, including herbicidal efficacy and potential toxicity. mdpi.comnih.gov These models are constructed by calculating a set of molecular descriptors for a series of compounds with known activities. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to create an equation that links the descriptors to the activity. These validated models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Correlation of Molecular Descriptors with Experimental Bioactivity
The success of a QSAR model relies on the careful selection of molecular descriptors that accurately capture the physicochemical properties relevant to the biological activity . For phenoxyacetic acid analogs, studies have shown that properties like lipophilicity (logP), polarizability, and the number of hydrogen bond donors and acceptors are critical in determining their biological efficacy. mdpi.comnih.gov For instance, the ability of these compounds to penetrate biological membranes like the plant cuticle can be successfully modeled using these descriptors. mdpi.com By correlating these calculated descriptors with experimentally determined bioactivity (e.g., IC50 values), researchers can gain a deeper understanding of the mechanism of action and identify the key molecular features that drive the desired biological response. nih.gov
Table 2: Key Molecular Descriptors Used in QSAR Models for Phenoxyacetic Acids
| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity |
| Lipophilicity | logP | Membrane penetration, transport |
| Electronic | Dipole Moment, Atomic Charges | Receptor binding, electrostatic interactions |
| Steric/Topological | Molecular Weight, Surface Area | Size constraints at the active site |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Specific interactions with biological targets |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding the molecular basis of a drug's or herbicide's action.
For phenoxyacetic acid derivatives, docking simulations have been used to explore their binding modes within the active sites of various target enzymes, such as cyclooxygenase (COX) and free fatty acid receptor 1 (FFA1). nih.govnih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket. For example, the carboxylate moiety of phenoxyacetic acids is often found to form crucial hydrogen bonds with arginine or tyrosine residues in the active site. nih.gov
By visualizing the binding pose of this compound or its analogs, researchers can rationalize its activity and design modifications to improve binding affinity and selectivity. Docking studies can explain why certain substitutions on the phenoxy ring enhance activity while others diminish it, providing a rational basis for lead optimization in drug and herbicide discovery. nih.govresearchgate.net
Ligand-Receptor Binding Affinity Predictions
One of the primary applications of computational chemistry in the study of this compound and its analogs is the prediction of their binding affinity to specific receptor targets. Techniques such as molecular docking are frequently employed to estimate the strength of the interaction between a ligand (the phenoxyacetic acid derivative) and a receptor, which is often a protein or enzyme implicated in a disease pathway.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is often quantified by a scoring function, which calculates a value, typically in kcal/mol, representing the free energy of binding. A lower (more negative) binding energy generally indicates a more stable and potent ligand-receptor complex.
For instance, in studies of various phenoxyacetic acid derivatives, molecular docking has been used to predict their binding affinities to targets like cyclooxygenase-2 (COX-2), a key enzyme in inflammation. mdpi.commdpi.comnih.govnih.govmdpi.comfip.org Research on a range of substituted phenoxyacetic acids has shown that the nature and position of the substituents on the phenyl ring significantly influence the binding affinity. While direct computational studies on this compound are not extensively documented in publicly available literature, the principles from its analogs can be extrapolated. The presence of a fluorine atom at the meta-position and a methoxy (B1213986) group at the para-position would be expected to modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor's binding site.
In a broader context, computational studies on phenylacetic acid derivatives have revealed that meta-substituted compounds can exhibit superior binding interactions compared to their ortho- and para-substituted counterparts for certain biological targets. researchgate.net For example, 3-chloro-phenylacetic acid showed a high docking score with DNA. researchgate.net This suggests that the 3-fluoro substitution in this compound could play a crucial role in its binding profile.
The following table illustrates typical binding energy data obtained from molecular docking studies of various phenoxyacetic acid analogs against different protein targets.
| Compound/Analog | Target Protein | Predicted Binding Energy (kcal/mol) |
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 | -8.18 |
| Vanillin | COX-2 | -4.96 |
| 2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one | COX-2 | -5.843 |
| 2-(2,4-dichlorophenoxy)acetic acid | COX-2 | -6.7 |
| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide derivatives | COX-2 | -8.9 to -10.4 |
This table is illustrative and compiled from data on various phenoxyacetic acid analogs. mdpi.comfip.org
Identification of Stable Ligand Conformations within Active Sites
Beyond predicting binding affinity, computational methods are crucial for identifying the most stable three-dimensional arrangement, or conformation, of a ligand within the active site of a receptor. Understanding the stable conformation is key to deciphering the mechanism of action and for the rational design of more potent and selective analogs.
For example, in docking studies of phenoxyacetic acid analogs with the COX-2 enzyme, the carboxylate group typically forms hydrogen bonds with conserved arginine and tyrosine residues in the active site. The phenoxy group itself often fits into a hydrophobic pocket. The specific conformation adopted by the ligand is influenced by the steric bulk and electronic nature of the substituents. The 3-fluoro and 4-methoxy groups of this compound would be expected to orient themselves in a way that maximizes favorable interactions within the active site. The fluorine atom, being electronegative, could participate in halogen bonding or other electrostatic interactions, while the methoxy group could engage in hydrophobic interactions.
The stability of a predicted binding pose is often assessed by the root-mean-square deviation (RMSD) during molecular dynamics simulations. A low RMSD value indicates that the ligand maintains a stable conformation within the active site over time.
The table below summarizes key interacting residues and interaction types for phenoxyacetic acid analogs with a target protein, as identified through computational conformational analysis.
| Ligand Analog | Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |
| Phenylacetic acid derivatives | Pim kinase | Various key residues | Polar interactions |
| Phenylacetic acid derivatives | Urease | TYR544, ALA284 | Polar interactions |
| 2-Phenoxyacetamide derivatives | SARS-CoV-2 Mpro | Not specified | Hydrogen bonds, Hydrophobic interactions |
| 2-(3-benzoylphenyl) propanohydroxamic acid | COX-1, COX-2 | Not specified | Hydrophilic and hydrophobic interactions |
| Chrysin derivatives | COX-2 | Arg222, His207 | Hydrogen bonds, Van der Waals interactions |
This table is a representative summary based on findings for various analogs. mdpi.comresearchgate.netnih.govnih.gov
Applications in Advanced Organic Synthesis and Chemical Biology Tools
Utilization as Synthetic Intermediates for Complex Molecule Construction
Phenoxyacetic acid derivatives are valuable intermediates in the multi-step synthesis of complex organic molecules, including active pharmaceutical ingredients. nih.gov The general structure of 2-(3-Fluoro-4-methoxyphenoxy)acetic acid, featuring a carboxylic acid group, an ether linkage, and a substituted aromatic ring, provides multiple points for chemical modification.
The synthesis of phenoxyacetic acids typically involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with a haloacetic acid, such as chloroacetic acid, in the presence of a base. nih.gov This straightforward and high-yielding reaction makes a wide array of phenoxyacetic acid derivatives readily accessible for further elaboration.
While direct examples of the use of this compound in the construction of complex molecules are not extensively documented in publicly available literature, the utility of closely related analogs is well-established. For instance, various phenoxyacetic acid derivatives serve as precursors for antitubercular agents. nih.govelsevierpure.com In these syntheses, the phenoxyacetic acid core is typically activated and then coupled with other fragments to build the final complex structure. A notable example is the synthesis of pyrazole-containing phenoxyacetic acid derivatives, which have shown significant activity against Mycobacterium tuberculosis. nih.govsigmaaldrich.com The 3-fluoro-4-methoxy substitution pattern of the target compound is anticipated to enhance the pharmacokinetic properties of the resulting complex molecules, a common strategy in drug design.
The general synthetic utility of phenoxyacetic acid derivatives is summarized in the table below:
| Starting Material | Reagents and Conditions | Product | Application | Reference |
| Substituted Phenol | 1. NaOH2. Chloroacetic acid | Substituted Phenoxyacetic Acid | General Intermediate | nih.gov |
| Phenoxyacetic Acid | Thionyl chloride, then substituted amine | Phenoxyacetamide | Intermediate for further synthesis | nih.gov |
| 2-{4-[...]-2-methoxyphenoxy}acetic acid | Various (multi-step) | Pyrazole-containing phenoxyacetic acid derivatives | Antitubercular Agents | nih.gov |
Development of Linkers in Solid-Phase Synthesis
Solid-phase synthesis is a powerful technique for the rapid assembly of peptides, oligonucleotides, and other complex molecules. nih.govnih.gov A critical component of this methodology is the linker, a molecule that connects the growing chain to the solid support. nih.govnih.gov The properties of the linker dictate the conditions under which the final product can be cleaved from the resin.
Phenoxyacetic acid derivatives have been explored as acid-labile linkers in solid-phase synthesis. monash.edu While the direct application of this compound as a linker is not prominently featured in the literature, a closely related compound, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid , has been successfully developed and utilized for this purpose. This analog highlights the potential of the fluoromethoxy-substituted phenoxyacetic acid scaffold in this domain.
The key features of this type of linker include:
Acid Lability: The ether linkage becomes susceptible to cleavage under acidic conditions, allowing for the release of the synthesized molecule from the solid support.
Tunable Cleavage Conditions: The substitution pattern on the aromatic ring can be modified to fine-tune the acidity required for cleavage. For example, the presence of electron-donating groups can increase acid lability.
Compatibility with Protecting Groups: The linker must be stable to the conditions used for the removal of temporary protecting groups during the synthesis.
The cleavage conditions for a peptide from a resin functionalized with a phenoxyacetic acid-based linker are detailed in the following table:
| Resin-Bound Substrate | Cleavage Reagent | Conditions | Product | Reference |
| Peptide-Linker-Resin | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 10-20% TFA in DCM | Peptide with C-terminal carboxylic acid | monash.edu |
The development of acetophenone-based linkers, which share structural similarities with phenoxyacetic acids, further underscores the utility of such aromatic scaffolds in solid-phase synthesis. monash.edu
Role in the Synthesis of Bioactive Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs. Phenoxyacetic acid derivatives serve as versatile starting materials for the synthesis of various bioactive heterocyclic systems, including quinolones and their derivatives. nih.govmdpi.com
The synthesis of quinolones, a major class of antibacterial agents, can be achieved through multi-step sequences starting from phenoxyacetic acid precursors. nih.govmdpi.com The general approach involves the conversion of the phenoxyacetic acid into a suitable intermediate that can undergo cyclization to form the quinolone ring system.
Furthermore, phenoxyacetic acids are instrumental in the synthesis of other heterocyclic structures with potent biological activities. For example, derivatives of phenoxyacetic acid have been used to create novel compounds with antimycobacterial properties. nih.gov In one study, a series of 2-{4-[1-carbamoyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govsigmaaldrich.com The most potent compound in this series demonstrated a minimum inhibitory concentration (MIC) of 0.06 µg/mL against both sensitive and isoniazid-resistant strains of the bacterium. nih.govsigmaaldrich.com
This highlights the role of the phenoxyacetic acid moiety as a key building block for generating libraries of heterocyclic compounds for biological screening. The 3-fluoro-4-methoxy substitution pattern in this compound is particularly interesting from a medicinal chemistry perspective, as the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy (B1213986) group can modulate solubility and electronic properties.
The following table summarizes the synthesis of bioactive heterocyclic compounds from phenoxyacetic acid derivatives:
| Phenoxyacetic Acid Derivative | Heterocyclic Scaffold | Biological Activity | Reference |
| Substituted phenoxyacetic acids | Quinolones | Antibacterial | nih.govmdpi.com |
| 2-{4-[...]-2-methoxyphenoxy}acetic acid | Pyrazole | Antitubercular | nih.govsigmaaldrich.com |
| Substituted phenoxyacetic acids | Oxadiazoles | Antitubercular | elsevierpure.com |
Advanced Spectroscopic and Analytical Techniques for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments used to verify the core structure of 2-(3-Fluoro-4-methoxyphenoxy)acetic acid.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this molecule, distinct signals would be expected for the protons on the aromatic ring, the methylene (B1212753) (-CH₂) group of the acetic acid side chain, and the methoxy (B1213986) (-OCH₃) group. The aromatic region would show complex splitting patterns due to coupling between adjacent protons and through-space coupling with the fluorine atom.
¹³C NMR spectroscopy, often performed with proton decoupling, reveals the number of unique carbon environments in the molecule. thieme-connect.de This technique is particularly valuable for confirming the presence of all nine carbon atoms in their expected chemical environments, from the aromatic carbons to the carbonyl carbon of the acid. thieme-connect.de Changes in the chemical environment are generally more pronounced in ¹³C than in ¹H NMR, allowing for clear separation of signals. thieme-connect.de
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (COOH) | 10-13 (broad singlet) | 170-175 | The acidic proton signal is often broad and its position can vary with concentration and solvent. The carbonyl carbon is significantly downfield. |
| Methylene (-OCH₂-) | ~4.7 (singlet) | 65-70 | The protons are deshielded by the adjacent oxygen atom. This carbon is directly attached to the ether oxygen. |
| Methoxy (-OCH₃) | ~3.9 (singlet) | 55-60 | A characteristic singlet for the three equivalent methoxy protons. |
| Aromatic (Ar-H) | 6.8-7.2 (multiplets) | 110-155 | The three aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. Their exact shifts are influenced by the electronic effects of the fluorine, methoxy, and ether substituents. |
| Aromatic (Ar-C) | 110-155 | The six aromatic carbons will give distinct signals. The carbons directly bonded to fluorine and oxygen will show the largest shifts and potential C-F coupling. |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for characterization. huji.ac.il The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in sharp signals and high receptivity. A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly wider than that of ¹H NMR, making it highly sensitive to subtle changes in the molecule's electronic environment. ichorlifesciences.com
This sensitivity allows ¹⁹F NMR to be used for:
Structural Confirmation : The chemical shift of the fluorine signal provides information about its position on the aromatic ring.
Purity Analysis : The presence of other fluorine-containing impurities would be readily detected as separate signals.
Studying Interactions : In complex systems, such as in biological assays or environmental samples, changes in the ¹⁹F chemical shift can indicate binding events or environmental transformations. ichorlifesciences.comnih.gov This makes it a valuable tool in fields like drug discovery and environmental analysis. ichorlifesciences.comnih.gov
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, confirming the specific isomer and connectivity of this compound. ethz.ch
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It would be used to confirm the connectivity between the protons on the aromatic ring. ethz.ch
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbon atoms to which they are directly attached. It would definitively link the proton signals of the methylene and methoxy groups to their respective carbon signals. ethz.ch
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the entire molecular structure, for instance, by showing a correlation from the methylene protons to the aromatic carbon at the ether linkage and to the carbonyl carbon. ethz.ch
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula for this compound is C₉H₉FO₃, giving it a molecular weight of 184.16 g/mol . sigmaaldrich.comsigmaaldrich.com
In an MS experiment, the molecule is ionized to produce a molecular ion ([M]⁺), which should be observed at a mass-to-charge ratio (m/z) of 184. A smaller peak at m/z 185, the [M+1]⁺ peak, would also be expected due to the natural abundance of the ¹³C isotope. docbrown.info
The molecular ion then undergoes fragmentation. Common fragmentation patterns for carboxylic acids provide further structural confirmation. libretexts.orgmiamioh.edu
Interactive Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 184 | [C₉H₉FO₃]⁺ | - | Molecular Ion ([M]⁺) |
| 167 | [C₉H₈FO₂]⁺ | •OH (17 Da) | Loss of a hydroxyl radical from the carboxylic acid group. libretexts.org |
| 139 | [C₈H₈FO]⁺ | •COOH (45 Da) | Cleavage of the C-C bond to lose the entire carboxyl group. docbrown.infolibretexts.org |
| 126 | [C₇H₅FO]⁺ | CH₂O (30 Da) | Cleavage at the ether linkage. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. ucalgary.ca
The most prominent features would be the absorptions from the carboxylic acid group: a very broad O-H stretch and a strong, sharp C=O stretch. masterorganicchemistry.comucalgary.ca Other key absorptions confirm the presence of the aromatic ring, the ether linkage, and the C-F bond. libretexts.orglibretexts.org
Interactive Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Broad, Strong |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium |
| 1720 - 1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |
| 1260 - 1200 | C-O Stretch | Aryl Ether | Strong |
| 1180 - 1050 | C-F Stretch | Aryl Fluoride (B91410) | Strong |
Chromatographic Methods for Purity Assessment and Separation in Research
Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for determining the purity of a research-grade sample. For compounds like this, a reverse-phase column is typically used, and the purity is often reported as a percentage based on the peak area in the chromatogram. sigmaaldrich.comsigmaaldrich.com Commercial suppliers often guarantee a purity of ≥99% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It can be used to separate and identify volatile components in a sample mixture. For carboxylic acids, derivatization may be required to increase volatility. It serves as a powerful confirmation tool for identity and purity. nih.gov
Ion-Exchange Chromatography : Specialized techniques like strong anionic exchange (SAX) chromatography can be employed to concentrate acidic compounds from complex mixtures, such as environmental water samples, prior to analysis by other methods like NMR. nih.gov
Q & A
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
